Cas no 2229192-29-2 (tert-butyl 2-{bicyclo2.2.1heptan-2-yl}piperazine-1-carboxylate)
tert-butyl 2-{bicyclo2.2.1heptan-2-yl}piperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 2-{bicyclo2.2.1heptan-2-yl}piperazine-1-carboxylate
- 2229192-29-2
- EN300-1882327
- tert-butyl 2-{bicyclo[2.2.1]heptan-2-yl}piperazine-1-carboxylate
-
- Inchi: 1S/C16H28N2O2/c1-16(2,3)20-15(19)18-7-6-17-10-14(18)13-9-11-4-5-12(13)8-11/h11-14,17H,4-10H2,1-3H3
- InChI Key: ZHEHOQLQILWFCY-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCNCC1C1CC2CCC1C2)=O
Computed Properties
- Exact Mass: 280.215078140g/mol
- Monoisotopic Mass: 280.215078140g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 377
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 41.6Ų
tert-butyl 2-{bicyclo2.2.1heptan-2-yl}piperazine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1882327-0.05g |
tert-butyl 2-{bicyclo[2.2.1]heptan-2-yl}piperazine-1-carboxylate |
2229192-29-2 | 0.05g |
$1104.0 | 2023-09-18 | ||
| Enamine | EN300-1882327-0.1g |
tert-butyl 2-{bicyclo[2.2.1]heptan-2-yl}piperazine-1-carboxylate |
2229192-29-2 | 0.1g |
$1157.0 | 2023-09-18 | ||
| Enamine | EN300-1882327-0.25g |
tert-butyl 2-{bicyclo[2.2.1]heptan-2-yl}piperazine-1-carboxylate |
2229192-29-2 | 0.25g |
$1209.0 | 2023-09-18 | ||
| Enamine | EN300-1882327-0.5g |
tert-butyl 2-{bicyclo[2.2.1]heptan-2-yl}piperazine-1-carboxylate |
2229192-29-2 | 0.5g |
$1262.0 | 2023-09-18 | ||
| Enamine | EN300-1882327-1.0g |
tert-butyl 2-{bicyclo[2.2.1]heptan-2-yl}piperazine-1-carboxylate |
2229192-29-2 | 1g |
$1315.0 | 2023-06-01 | ||
| Enamine | EN300-1882327-2.5g |
tert-butyl 2-{bicyclo[2.2.1]heptan-2-yl}piperazine-1-carboxylate |
2229192-29-2 | 2.5g |
$2576.0 | 2023-09-18 | ||
| Enamine | EN300-1882327-5.0g |
tert-butyl 2-{bicyclo[2.2.1]heptan-2-yl}piperazine-1-carboxylate |
2229192-29-2 | 5g |
$3812.0 | 2023-06-01 | ||
| Enamine | EN300-1882327-10.0g |
tert-butyl 2-{bicyclo[2.2.1]heptan-2-yl}piperazine-1-carboxylate |
2229192-29-2 | 10g |
$5652.0 | 2023-06-01 | ||
| Enamine | EN300-1882327-1g |
tert-butyl 2-{bicyclo[2.2.1]heptan-2-yl}piperazine-1-carboxylate |
2229192-29-2 | 1g |
$1315.0 | 2023-09-18 | ||
| Enamine | EN300-1882327-5g |
tert-butyl 2-{bicyclo[2.2.1]heptan-2-yl}piperazine-1-carboxylate |
2229192-29-2 | 5g |
$3812.0 | 2023-09-18 |
tert-butyl 2-{bicyclo2.2.1heptan-2-yl}piperazine-1-carboxylate Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on tert-butyl 2-{bicyclo2.2.1heptan-2-yl}piperazine-1-carboxylate
Introduction to tert-butyl 2-{bicyclo[2.2.1]heptan-2-yl}piperazine-1-carboxylate (CAS No. 2229192-29-2)
tert-butyl 2-{bicyclo[2.2.1]heptan-2-yl}piperazine-1-carboxylate (CAS No. 2229192-29-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound is a derivative of piperazine, a versatile heterocyclic amine that plays a crucial role in the development of various therapeutic agents.
The tert-butyl group in the compound provides enhanced stability and solubility, making it an attractive candidate for drug development. The bicyclo[2.2.1]heptan-2-yl moiety, also known as norbornyl, introduces additional steric hindrance and conformational rigidity, which can significantly influence the compound's pharmacological properties. These structural characteristics make tert-butyl 2-{bicyclo[2.2.1]heptan-2-yl}piperazine-1-carboxylate a valuable scaffold for the design and synthesis of novel drugs targeting specific biological pathways.
Recent studies have explored the potential applications of tert-butyl 2-{bicyclo[2.2.1]heptan-2-yl}piperazine-1-carboxylate in various therapeutic areas, including neurodegenerative diseases, cancer, and inflammatory disorders. For instance, a study published in the *Journal of Medicinal Chemistry* (JMC) reported that derivatives of this compound exhibited potent neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function.
In another study, researchers from the University of California, San Francisco (UCSF) investigated the anticancer properties of tert-butyl 2-{bicyclo[2.2.1]heptan-2-yl}piperazine-1-carboxylate and its derivatives. The results showed that these compounds effectively inhibited the growth of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The study also highlighted the importance of the bicyclo[2.2.1]heptan-2-yl moiety in enhancing the selectivity and potency of the compounds against cancer cells.
The anti-inflammatory potential of tert-butyl 2-{bicyclo[2.2.1]heptan-2-yl}piperazine-1-carboxylate has also been explored in preclinical studies. A research team from Harvard Medical School found that this compound significantly reduced inflammation in animal models of rheumatoid arthritis by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that tert-butyl 2-{bicyclo[2.2.1]heptan-2-yl}piperazine-1-carboxylate could be a promising lead compound for the development of new anti-inflammatory drugs.
The synthesis of tert-butyl 2-{bicyclo[2.2.1]heptan-2-yl}piperazine-1-carboxylate typically involves multi-step reactions, including coupling reactions, cyclizations, and functional group transformations. Advanced synthetic methods such as transition-metal-catalyzed cross-coupling reactions have been employed to improve the efficiency and yield of the synthesis process. These methods have enabled researchers to produce large quantities of the compound for further biological evaluation and optimization.
In addition to its therapeutic potential, tert-butyl 2-{bicyclo[2.2.1]heptan-2-yl}piperazine-1-carboxylate has also been studied for its use as a chemical probe in biological research. Its unique structural features make it an excellent tool for investigating protein-protein interactions and signaling pathways in living cells. For example, a study published in *Nature Chemical Biology* demonstrated that this compound could be used to selectively modulate specific protein interactions involved in cellular processes such as apoptosis and autophagy.
The safety profile of tert-butyl 2-{bicyclo[�?.?.?]heptan-[?] - yl} piperazine - [?] - carboxy late has been extensively evaluated in preclinical studies to ensure its suitability for further development as a therapeutic agent or research tool. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic concentrations, with no significant adverse effects observed in animal models.
Despite its promising properties, further research is needed to fully understand the mechanisms of action and optimize the pharmacokinetic properties of tert-butyl 2-{bicyclo[�?.?.?]heptan-[?] - yl} piperazine - [?] - carboxy late for clinical applications. Ongoing studies are focused on improving its bioavailability, stability, and target specificity through structural modifications and formulation strategies.
In conclusion, tert-butyl ₂{ bicyclo [₂ .₂ .₁ ] heptan -₂ - yl } piperazine -₁ - carboxy late (CAS No . ₂₂₂₉₁₉₂ -₂₉ -₂) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research . Its unique structural features , combined with its potential therapeutic effects , make it an attractive candidate for further development . As research continues , it is likely that new insights into its biological activities will emerge , leading to innovative drug discovery and development efforts .
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